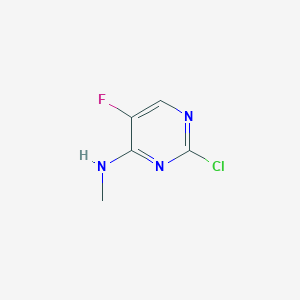

2-chloro-5-fluoro-N-methylpyrimidin-4-amine

Description

Historical Background of Halogenated Pyrimidine Research

The systematic investigation of halogenated pyrimidines began with foundational work in the mid-20th century, establishing these compounds as crucial intermediates in pharmaceutical chemistry. The pyrimidine ring system has demonstrated wide occurrence in nature as substituted and ring-fused compounds, including nucleotides such as cytosine, thymine, and uracil, which laid the groundwork for understanding the biological significance of pyrimidine modifications. The systematic study of pyrimidines originated in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885. The parent compound was subsequently prepared by Gabriel and Colman in 1900 through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The discovery of 5-fluorouracil in 1957 by Dushinsky and colleagues marked a pivotal moment in halogenated pyrimidine research, demonstrating the profound biological activity that could be achieved through halogen substitution. This breakthrough led to extensive exploration of fluorinated pyrimidine analogs, with researchers discovering that uracil and 5-fluorouracil preferably concentrate into tumor cells compared to other pyrimidine bases. The development trajectory continued with the synthesis of tegafur by Hiller and colleagues in 1967, representing the first masked form oral anticancer agent derived from 5-fluorouracil.

Halogenated pyrimidines have been recognized as representing a unique class of non-hypoxic cell radiosensitizers, requiring incorporation into cellular deoxyribonucleic acid to achieve sensitization effects. Clinical investigations have demonstrated that halogenated pyrimidines such as iododeoxyuridine show promising results as radiation sensitizers in large unresectable sarcomas, supporting the relationship between extent of radiosensitization and percentage of thymidine replacement. Recent developments have expanded the scope of halogenated pyrimidine research to include novel synthetic methodologies, with researchers developing efficient approaches for regioselective direct halogenation of pyrazolo[1,5-a]pyrimidines using readily available potassium halide salts and hypervalent iodine reagents.

The emergence of 5-halopyrimidines as a distinct subclass of modified nucleosides has demonstrated anticancer, antiviral, radiosensitizing, and photosensitizing properties, establishing these compounds as versatile pharmaceutical intermediates. Contemporary research has revealed that halogenated pyrimidine derivatives possess anxiolytic properties, with synthesis efforts aimed at assessing their potential effectiveness in addressing anxiety disorders. Furthermore, recent studies have demonstrated remarkable antimicrobial properties and biofilm-inhibitory effects of halogenated pyrimidine compounds against various bacterial pathogens, including Staphylococcus aureus and Vibrio parahaemolyticus.

Significance of 2-Chloro-5-Fluoro-N-Methylpyrimidin-4-Amine in Contemporary Chemistry

This compound occupies a distinctive position within contemporary halogenated pyrimidine chemistry, representing a sophisticated example of multi-substituted pyrimidine architecture. The compound demonstrates molecular formula C₆H₆ClFN₂ with a molecular weight of 160.58 grams per mole, establishing its identity as a compact yet functionally diverse heterocyclic structure. The presence of both chlorine and fluorine substituents at positions 2 and 5 respectively, combined with N-methylation at the 4-amino position, creates a unique electronic environment that distinguishes this compound from simpler halogenated pyrimidine analogs.

Recent investigations have highlighted the potential of halogenated pyrimidine derivatives as effective antibiofilm agents against enterohemorrhagic Escherichia coli, with compounds exhibiting significant inhibitory effects on biofilm formation without affecting bacterial growth. This research demonstrates that halogenated pyrimidines can effectively reduce curli production and bacterial motility, essential factors for biofilm integrity and development. The mechanistic studies reveal that active halogenated pyrimidine compounds downregulate expression of key curli genes, leading to reduced bacterial adhesion and biofilm formation.

In medicinal chemistry applications, the structural characteristics of this compound align with established principles for enhancing pharmaceutical properties through halogen incorporation. The compound's halogen substitution pattern facilitates halogen bonding interactions, which have gained recognition as crucial non-covalent interactions in drug discovery efforts. Research has demonstrated that halogen bonds can strengthen protein-ligand interactions and contribute to selective binding profiles, with specific examples including kinase inhibitors that utilize chlorine substituents for hinge region interactions.

The compound serves as a valuable synthetic intermediate in the preparation of more complex pharmaceutical targets, particularly in the development of kinase inhibitors and other bioactive molecules. Synthetic methodologies involving this compound demonstrate its utility in cross-coupling reactions and nucleophilic substitution processes, enabling access to diverse structural analogs. The combination of halogen substituents provides multiple reactive sites for further functionalization, allowing medicinal chemists to explore structure-activity relationships systematically.

Contemporary research has established that the pyrimidine scaffold serves as a central structure for diverse pharmacologically and biologically active compounds, with applications spanning anti-tumor, antiviral, anticancer, anti-malarial, and anti-inflammatory properties. The presence of amino groups at specific positions of the pyrimidine nucleus, as exemplified in this compound, has been reported to significantly enhance antibacterial activity against pathogenic gram-positive and gram-negative bacteria.

Overview of Pyrimidine Chemistry

Pyrimidine represents an aromatic, heterocyclic, organic compound with molecular formula C₄H₄N₂, structurally similar to pyridine but containing nitrogen atoms at positions 1 and 3 in the six-membered ring. As one of three diazines, pyrimidine differs from pyrazine, which contains nitrogen atoms at positions 1 and 4, and pyridazine, which has nitrogen atoms at positions 1 and 2. This fundamental structural framework provides the foundation for numerous biologically significant molecules, including the nucleotides cytosine, thymine, and uracil, which serve as essential components of nucleic acids.

The nomenclature of pyrimidines follows straightforward principles, though complications arise from tautomeric hydroxyl groups that exist primarily in cyclic amide form. For example, 2-hydroxypyrimidine is more accurately named 2-pyrimidone, reflecting the predominant tautomeric structure under physiological conditions. This tautomeric behavior significantly influences the chemical reactivity and biological activity of pyrimidine derivatives, particularly those containing hydroxyl or amino substituents.

Chemical properties of pyrimidines are governed by the electron-deficient nature of the heterocyclic ring, which arises from the presence of two nitrogen atoms. This electronic configuration renders pyrimidines susceptible to nucleophilic attack and influences their participation in various chemical transformations. The electron-withdrawing effect of the nitrogen atoms also affects the acidity and basicity of substituents attached to the pyrimidine ring, creating opportunities for selective chemical modifications.

The development of efficient synthetic methodologies for pyrimidine functionalization has emerged as a critical area of research, particularly for introducing halogen substituents at specific positions. Novel methodologies for carbon-5 halogenation of pyrimidine-based nucleosides have been developed using N-halosuccinimides as halogenating reagents in ionic liquid media, providing convenient and environmentally benign approaches to halogenated pyrimidine synthesis. These methods successfully utilize ionic liquids that can be recovered and reused, addressing sustainability concerns in pharmaceutical synthesis.

Halogenation reactions of pyrimidines demonstrate remarkable regioselectivity, with different halogenating agents and reaction conditions favoring specific substitution patterns. Recent advances in regioselective carbon halogenation of pyrazolo[1,5-a]pyrimidines employ readily available potassium halide salts and hypervalent iodine reagents at ambient temperature, utilizing water as a green solvent. These methodologies enable clean and efficient halogenation processes that yield halogenated pyrazolo[1,5-a]pyrimidines in good to excellent yields through electrophilic substitution mechanisms.

The therapeutic relevance of pyrimidine derivatives extends beyond nucleoside analogs to encompass diverse pharmaceutical applications. The pyrazolo[1,5-a]pyrimidine scaffold serves as a central structure for anti-tumor, antiviral, anticancer, anti-malarial, and anti-inflammatory compounds. Notable examples include selitrectinib, repotrectinib, and larotrectinib as anti-cancer medications, and zaleplon and lorediplon as insomnia treatments. These applications demonstrate the versatility of pyrimidine-based drug discovery platforms.

N-methylation represents a particularly important modification strategy in pyrimidine chemistry, with established methodologies providing rapid and convenient approaches to N-permethylated products. When pyrimidines are dissolved in dimethyl sulfoxide and treated with sodium methoxide and methyl iodide, quantitative conversion to N-permethylated products occurs. This methodology has been successfully applied to thymine, adenine, 6-methylaminopurine, xanthine, and uric acid, with chemical ionization and electron impact mass spectra confirming the structures of methylated products.

| Pyrimidine Derivative | Biological Activity | Clinical Application |

|---|---|---|

| Cytosine | Nucleotide component | Deoxyribonucleic acid synthesis |

| Thymine | Nucleotide component | Deoxyribonucleic acid synthesis |

| Uracil | Nucleotide component | Ribonucleic acid synthesis |

| 5-Fluorouracil | Antimetabolite | Cancer chemotherapy |

| Selitrectinib | Kinase inhibitor | Anti-cancer treatment |

| Zaleplon | Central nervous system depressant | Insomnia treatment |

Research Objectives and Scope

The primary research objectives for investigating this compound encompass comprehensive characterization of its chemical properties, synthetic accessibility, and potential applications in pharmaceutical chemistry. Current research efforts focus on understanding the unique electronic properties imparted by the dual halogen substitution pattern, particularly the synergistic effects of chlorine and fluorine substituents on molecular reactivity and biological activity. The scope of investigation includes detailed analysis of the compound's physicochemical parameters, including melting point, boiling point, density, and solubility characteristics that influence its potential pharmaceutical applications.

Synthetic methodology development represents a crucial research objective, with emphasis on establishing efficient and scalable approaches for compound preparation. Research has demonstrated the utility of this compound as an intermediate in the synthesis of more complex pharmaceutical targets, requiring investigation of optimal reaction conditions and purification procedures. The development of cross-coupling methodologies, particularly those involving palladium-catalyzed transformations, provides access to diverse structural analogs that enable structure-activity relationship studies.

The investigation of halogen bonding interactions constitutes a significant research direction, given the established importance of these non-covalent interactions in drug discovery. Research objectives include systematic evaluation of the compound's ability to form halogen bonds with biological targets, particularly proteins involved in disease pathways. The presence of both chlorine and fluorine substituents creates opportunities for multiple halogen bonding interactions, potentially enhancing selectivity and potency compared to mono-halogenated analogs.

Antimicrobial activity evaluation represents an expanding research scope, building upon recent findings that halogenated pyrimidine derivatives exhibit significant antibiofilm properties against pathogenic bacteria. Research objectives include comprehensive screening against diverse bacterial strains, mechanistic studies to elucidate antibiofilm mechanisms, and optimization of structural features to enhance antimicrobial potency. The investigation extends to understanding the molecular basis for biofilm inhibition and the potential for developing novel therapeutic approaches for bacterial infections.

The scope of research encompasses detailed computational studies to predict and rationalize the compound's properties and interactions. Molecular modeling investigations aim to understand the electronic distribution within the molecule, predict potential binding interactions with biological targets, and guide rational design of improved analogs. These computational approaches complement experimental studies and provide mechanistic insights into structure-activity relationships.

Future research directions include exploration of the compound's potential in materials science applications, particularly in the development of chemosensors and optical materials. The pyrimidine core has demonstrated significance for material scientists in intriguing optical applications and chemosensor functionality, suggesting potential applications beyond traditional pharmaceutical chemistry. Research objectives encompass investigation of the compound's photophysical properties and potential incorporation into functional materials.

| Research Area | Specific Objectives | Expected Outcomes |

|---|---|---|

| Synthetic Methodology | Develop efficient preparation routes | Scalable synthesis protocols |

| Physicochemical Characterization | Determine key molecular properties | Comprehensive property database |

| Biological Activity Screening | Evaluate antimicrobial effects | Activity profiles and mechanisms |

| Halogen Bonding Studies | Investigate non-covalent interactions | Enhanced binding understanding |

| Structure-Activity Relationships | Correlate structure with activity | Design principles for analogs |

| Computational Modeling | Predict molecular behavior | Theoretical framework for optimization |

Propriétés

IUPAC Name |

2-chloro-5-fluoro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClFN3/c1-8-4-3(7)2-9-5(6)10-4/h2H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYADLELCFPIRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408036 | |

| Record name | 2-chloro-5-fluoro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67316-43-2 | |

| Record name | 2-chloro-5-fluoro-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluoro-N-methylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoro-N-methylpyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-chloro-5-fluoropyrimidine with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-fluoro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation: N-oxides of the original compound.

Reduction: Amino derivatives of the pyrimidine ring.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Anticancer Agents

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of 2-chloro-5-fluoro-N-methylpyrimidin-4-amine exhibit activity against various cancer cell lines. For instance, a study highlighted its role in the design of pyrimidine-based inhibitors targeting specific kinases involved in cancer progression, showcasing its utility in drug discovery processes aimed at developing novel anticancer therapeutics .

1.2 Neurological Disorders

Recent studies have explored the compound's interaction with muscarinic acetylcholine receptors (mAChRs), particularly as positive allosteric modulators (PAMs). Compounds related to this compound have shown promise in enhancing the activity of these receptors, which are crucial in various neurological functions. This suggests potential applications in treating conditions such as Alzheimer's disease and other cognitive disorders .

Agricultural Applications

2.1 Herbicides and Pesticides

The compound is also significant in agricultural chemistry, where it serves as an intermediate for synthesizing herbicides and pesticides. Its derivatives have been formulated to target specific plant pathways, thereby improving crop yield and pest resistance. The production methods for these compounds emphasize efficiency and yield, making them attractive for industrial applications .

Synthesis and Production Methods

The synthesis of this compound typically involves reactions that allow for the introduction of the chloro and fluoro substituents on the pyrimidine ring. Various methods have been documented, including:

- Chlorination and Fluorination Reactions : These reactions are carefully controlled to ensure high yields and selectivity towards desired products.

- Use of Methylamine : The addition of methylamine to appropriate precursors has been shown to effectively yield this compound under mild conditions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Identified derivatives with IC50 values indicating potent inhibition of cancer cell proliferation. |

| Study B | Neurological Effects | Demonstrated enhancement of mAChR activity leading to improved cognitive function in animal models. |

| Study C | Agricultural Use | Developed formulations that significantly increased resistance to common pests without harming crop yield. |

Mécanisme D'action

The mechanism of action of 2-chloro-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

N-Substituent Modifications

- 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine (CAS: 280581-64-8): Molecular formula: C₁₀H₇ClFN₃ (MW: 223.64 g/mol). The phenyl substitution may reduce solubility compared to the N-methyl analog.

2-Chloro-N-ethyl-5-fluoropyrimidin-4-amine (CAS: 321529-80-0):

Halogen and Positional Variations

- 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine: Features a 6-methyl group and an o-tolyl substituent. The o-tolyl group introduces ortho-substitution effects, which may influence crystal packing and intermolecular interactions . Demonstrated antitumor activity in preclinical studies .

5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine :

Pyrimidine vs. Pyridine Analogs

- 2-Chloro-5-nitropyridin-4-amine: A pyridine-based analog with a nitro group (NO₂) at position 5. The nitro group is strongly electron-withdrawing, reducing basicity compared to fluorine. This compound is used in synthesizing cytokine inhibitors but may exhibit higher reactivity in nucleophilic substitution reactions .

Physicochemical Properties Comparison

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (Cl, F, NO₂) enhance electrophilicity, facilitating nucleophilic substitution reactions. N-Alkyl/Aryl groups modulate solubility and bioavailability. Methyl derivatives (e.g., this compound) balance hydrophobicity and steric demands .

Biological Relevance :

- Fluorine at position 5 improves metabolic stability and binding affinity in kinase inhibitors.

- Antitumor activity in analogs like 2-chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine highlights the importance of methyl and aryl substitutions .

Structural Insights :

Activité Biologique

Overview

2-Chloro-5-fluoro-N-methylpyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family, which has garnered attention in biological research due to its potential therapeutic applications, particularly in oncology. This compound exhibits significant biological activity through its interactions with various molecular targets, primarily enzymes involved in nucleic acid metabolism.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes such as thymidylate synthase and DNA topoisomerase I. These enzymes play crucial roles in DNA synthesis and replication, making them vital targets for anticancer therapies.

-

Thymidylate Synthase Inhibition :

- The compound forms a stable complex with thymidylate synthase, preventing the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (TMP). This inhibition disrupts DNA replication and leads to cytotoxic effects in cancer cells.

- DNA Topoisomerase I Inhibition :

- RNA Incorporation :

Biological Activity in Cell Models

The biological effects of this compound have been studied in various cancer cell lines:

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | Induction of apoptosis | Inhibition of thymidylate synthase and topoisomerase I |

| MCF-7 (Breast Cancer) | Cell cycle arrest in G2/M phase | Disruption of DNA replication |

| HeLa (Cervical Cancer) | Reduced cell viability | RNA incorporation leading to altered gene expression |

Case Studies and Research Findings

Recent studies have highlighted the antitumor efficacy of this compound:

- In Vitro Studies :

- Animal Models :

- Synergistic Effects :

Q & A

Q. What are the recommended synthetic routes for 2-chloro-5-fluoro-N-methylpyrimidin-4-amine and its derivatives?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Reaction with substituted anilines: Refluxing 5-(chloromethyl)pyrimidine derivatives with aromatic amines (e.g., 4-methoxyphenylamine) in chloroform for 5 hours, followed by column chromatography (silica gel, CHCl₃ eluent) and crystallization from methanol .

- Intermediate purification: Use MgSO₄ for drying organic extracts and vacuum concentration to isolate crude products before recrystallization .

Q. Table 1: Synthesis Methods for Pyrimidine Derivatives

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Chloroform, reflux (5 h), silica gel column | 78.7% | |

| Condensation Reaction | Chloroform, substituted anilines | 70-85% |

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data collection: Use an Oxford Diffraction Xcalibur diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 85–293 K .

- Refinement: SHELXL software for structure solution and refinement. Typical residuals: R = 0.034–0.053, wR = 0.079–0.096 .

- Hydrogen bonding analysis: Identify intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5 in pyrimidine derivatives) and intermolecular C–H⋯π interactions .

Q. Table 2: Crystallographic Parameters

| Compound | Space Group | R Factor | Dihedral Angles (°) | Reference |

|---|---|---|---|---|

| 2-Chloro-5-fluoro-N-o-tolyl derivative | P1̄ | 0.034 | 12.0–86.1 | |

| N-(2-Fluorophenyl) derivative | P1 | 0.053 | 5.2–12.8 |

Advanced Research Questions

Q. How do structural modifications influence the antitumor activity of 4-aminopyrimidine derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Substituent effects: Fluorine at C5 enhances bioactivity by increasing electronegativity and membrane permeability. Chlorine at C2 improves steric bulk, affecting target binding .

- Aromatic substituents: Ortho-tolyl or 4-methoxyphenyl groups at C4 modulate π-π stacking with biological targets (e.g., kinase enzymes) .

- Validation: Compare IC₅₀ values against tumor cell lines (e.g., MCF-7) using MTT assays .

Q. Table 3: SAR Trends in Pyrimidine Derivatives

| Substituent Position | Functional Group | Biological Impact | Reference |

|---|---|---|---|

| C2 | Cl | Increased steric hindrance | |

| C5 | F | Enhanced electronegativity | |

| C4 | Aromatic amines | Improved target binding affinity |

Q. How can data contradictions in crystallographic and computational models be resolved?

Methodological Answer:

- Validation metrics: Cross-check bond lengths (e.g., C–C = 0.002–0.003 Å in SC-XRD vs. DFT calculations) and torsion angles .

- Software tools: Use SHELXL for refinement and Gaussian09 for DFT optimization. Discrepancies >0.05 Å require re-evaluation of data collection (e.g., twinning or disorder) .

- Case study: In N-(2-fluorophenyl) derivatives, intramolecular H-bonding (N–H⋯N) stabilizes conformers not predicted by initial models .

Q. What analytical methods are recommended for quantifying trace impurities in pyrimidine derivatives?

Methodological Answer:

- HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase (flow rate: 1 mL/min). Detect impurities at λ = 254 nm .

- Mass spectrometry: ESI-MS in positive ion mode to identify chlorinated byproducts (e.g., m/z 225.60 for 4-chloro-N,N-dimethyl derivatives) .

- Validation: Spike recovery tests (95–105%) and LOD/LOQ calculations (0.1–1.0 µg/mL) .

Q. What are the challenges in refining hydrogen bonding networks in pyrimidine crystals?

Methodological Answer:

- Disorder modeling: Use PART instructions in SHELXL for disordered methoxy or trifluoromethyl groups .

- Weak interactions: Apply Hirshfeld surface analysis (CrystalExplorer) to quantify C–H⋯O/F contacts contributing to lattice stability .

- Case study: In 5-[(4-ethoxyanilino)methyl] derivatives, weak C–H⋯π interactions (3.2–3.5 Å) were resolved using high-resolution data (d-spacing <0.8 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.